molecular formula C9H7N5 B7809935 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 56984-56-6

1H-Pyrazolo[3,4-b]quinoxalin-3-amine

Cat. No.: B7809935
CAS No.: 56984-56-6
M. Wt: 185.19 g/mol
InChI Key: DWHVZCLBMTZRQM-UHFFFAOYSA-N
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Description

2H-pyrazolo[4,3-b]quinoxalin-3-amine is a quinoxaline derivative.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

  • A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including derivatives of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, have been identified as potent inducers of apoptosis in cancer cells. These compounds demonstrated significant activity against human solid tumor cells and have potential as cancer therapeutics (Zhang et al., 2008).

Photoredox Catalyzed C−N Coupling

  • This compound has been used in visible-light photoredox catalyzed C−N coupling reactions. This process is significant for organic synthesis, offering a pathway to create various organic compounds without the need for external photosensitizers (Sun et al., 2020).

Antibacterial Activity

  • Some derivatives of this compound have shown inhibitory activity on bacterial serine/threonine protein kinases. This discovery opens potential avenues for the development of novel antibacterial agents, including treatments for mycobacterial infections (Lapa et al., 2013).

Synthesis of Electroluminescent Devices

  • This compound derivatives have been synthesized for use in electroluminescent devices. Their photophysical properties suggest potential applications in lighting and display technologies (Chaczatrian et al., 2004).

Fluorescent Sensor Development

  • The synthesis and properties of 1H-Pyrazolo[3,4-b]quinoxalines, including this compound, have been explored over a century. Their potential as fluorescent sensors and biologically active compounds has been a key area of research, indicating diverse applications in sensing and biological studies (Danel et al., 2022).

Properties

IUPAC Name

2H-pyrazolo[4,3-b]quinoxalin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVZCLBMTZRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289030
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-56-6
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56984-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
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